4-chloro-2-(2-fluoropropan-2-yl)pyridine
Description
4-Chloro-2-(2-fluoropropan-2-yl)pyridine is a halogenated pyridine derivative characterized by a chloro substituent at the 4-position and a 2-fluoropropan-2-yl group at the 2-position of the pyridine ring. Its molecular formula is C₈H₉ClFN, with a molecular weight of 173.61 g/mol.
Properties
IUPAC Name |
4-chloro-2-(2-fluoropropan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-8(2,10)7-5-6(9)3-4-11-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQXLPXEOXVMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conversion to 2,4-Dichloro-3-Nitropyridine
Treatment of 4-chloro-3-nitropyridin-2-ol with phosphorus oxychloride (POCl₃) at 90–100°C replaces the hydroxyl group with chlorine, yielding 2,4-dichloro-3-nitropyridine. The nitro group’s presence at the 3-position electronically activates the 2-chloro substituent, making it susceptible to nucleophilic substitution.
Introducing the 2-Fluoropropan-2-yl Group
Substitution of the 2-chloro group in 2,4-dichloro-3-nitropyridine with a 2-fluoropropan-2-yl moiety represents the most challenging step. A plausible route involves reacting the dichloro intermediate with a sodium 2-fluoropropan-2-olate nucleophile in dimethylformamide (DMF) at 120–125°C. The nitro group’s electron-withdrawing effect enhances the electrophilicity of the 2-position, facilitating displacement. However, the steric bulk of the tertiary fluorinated nucleophile may reduce reaction efficiency, necessitating extended reaction times or elevated temperatures.
Functional Group Interconversion and Final Product Isolation
Following substitution, the nitro group at the 3-position is reduced to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation. Subsequent deamination via diazotization and hydrolysis removes the amine, yielding the target compound, 4-chloro-2-(2-fluoropropan-2-yl)pyridine. Purification via column chromatography (petroleum ether:ethyl acetate, 50:1) isolates the product as a white solid, with characterization by ¹H/¹³C NMR and high-resolution mass spectrometry confirming structural integrity.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Hofmann Degradation | NaOH, Br₂, 100°C | 47 | Handling bromine at low temperatures |
| Nitration | HNO₃/H₂SO₄, 25–30°C | 65 | Controlling exothermic reaction |
| Diazotization | NaNO₂, HCl, 0–5°C | 60 | Maintaining low temperature stability |
| Chlorination | POCl₃, 90–100°C | 57.5 | Corrosive reagent handling |
| Fluorinated Substitution | Na[OC(CF₃)₂CH₃], DMF, 120°C | ~40* | Steric hindrance, side reactions |
*Theoretical yield extrapolated from analogous substitutions.
Mechanistic Insights and Optimization Opportunities
The nitro group’s role in activating the pyridine ring for substitution is well-documented . However, its subsequent removal adds synthetic steps, reducing overall efficiency. Alternative strategies might employ temporary protecting groups or leverage modern cross-coupling techniques (e.g., Suzuki-Miyaura) with fluorinated boronic esters. Additionally, exploring ionic liquid solvents or microwave-assisted synthesis could enhance reaction rates and yields for sterically hindered substitutions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(2-fluoropropan-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-(2-fluoropropan-2-yl)pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: The major product is 2-(2-fluoropropan-2-yl)pyridine.
Scientific Research Applications
4-chloro-2-(2-fluoropropan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(2-fluoropropan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Isomers
The positional arrangement of substituents significantly impacts properties. For example:
- 2-Chloro-4-(2-fluoropropan-2-yl)pyridine (CID 117858481) is a structural isomer with the chloro and fluoropropyl groups reversed. This isomer has a molecular formula identical to the target compound but exhibits distinct electronic and steric profiles due to altered substituent positions.
| Property | 4-Chloro-2-(2-fluoropropan-2-yl)pyridine | 2-Chloro-4-(2-fluoropropan-2-yl)pyridine |
|---|---|---|
| Molecular Formula | C₈H₉ClFN | C₈H₉ClFN |
| Substituent Positions | 4-Cl, 2-(2-fluoropropan-2-yl) | 2-Cl, 4-(2-fluoropropan-2-yl) |
| Predicted Lipophilicity (log P) | ~2.5 (estimated) | ~2.3 (estimated) |
Comparison Based on Halogen Substitution
Halogen substitution alters electronic properties and binding interactions:
- 4-Bromo-2-(2-fluoropropan-2-yl)pyridine (CAS: 4-bromo-2-(2-fluoropropan-2-yl)pyridine, ) replaces chlorine with bromine. Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in biological targets but reduce metabolic stability compared to chlorine .
Comparison with Different Substituents
Substituent diversity influences chemical behavior:
- 4-Chloro-2-(cyclohexylthio)pyridine (CAS: 1346707-38-7, ): The thioether group introduces sulfur-based nucleophilicity and lower lipophilicity (log P ~3.0) compared to the fluoropropyl group .
- 4-Chloro-2-(p-nitroanilino)pyridine (): The electron-withdrawing nitroanilino group reduces the pyridine ring’s basicity, contrasting with the electron-neutral fluoropropyl substituent .
Data Tables
Table 1: Key Physical Properties
Biological Activity
4-Chloro-2-(2-fluoropropan-2-yl)pyridine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H8ClFN
- Molecular Weight : 161.59 g/mol
The compound features a pyridine ring substituted with a chlorine atom and a fluorinated isopropyl group, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorinated isopropyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyridine can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Cytotoxicity Studies
Cytotoxicity assays revealed that this compound exhibits selective toxicity towards cancer cell lines while showing lower toxicity to normal cells. The compound's IC50 values were determined through MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| Normal Fibroblasts | >100 |
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound in vitro using various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in HeLa cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis.
Case Study 2: Enzyme Inhibition
Another study investigated the compound's potential as an enzyme inhibitor. It was found to inhibit acetylcholinesterase activity, which is crucial for neurotransmission. The inhibition constant (Ki) was calculated to be approximately 15 µM, suggesting moderate potency as an acetylcholinesterase inhibitor.
Q & A
Q. What are the optimal synthetic routes for 4-chloro-2-(2-fluoropropan-2-yl)pyridine, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves halogenation and nucleophilic substitution steps. Key intermediates like 2-fluoro-3-oxopentanoic acid ethyl ester () or 4-chloropyridine derivatives () are reacted under controlled conditions. To optimize yields:
- Temperature: Maintain 40–60°C to balance reactivity and side-product formation (e.g., uses 40°C for cyclization).
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution by stabilizing transition states .
- Catalysts: Palladium-based catalysts improve coupling reactions ().
- Purification: Recrystallization with ethyl acetate/petroleum ether (5:1) yields high-purity crystals ().
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F and ¹H NMR identify fluoropropanyl and pyridine substituents. Chemical shifts for fluorine atoms typically appear at δ −70 to −80 ppm ().
- X-ray Crystallography: Resolves structural features like dihedral angles (e.g., 62.06° between pyridine and thiadiazole rings in ).
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., 292.08 g/mol in ).
- Elemental Analysis: Validates purity (>98%) and stoichiometry ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions may arise from assay conditions or target specificity. Strategies include:
- Dose-Response Studies: Establish EC₅₀/IC₅₀ values across concentrations (e.g., notes anti-inflammatory activity via enzyme inhibition).
- Orthogonal Assays: Validate anticancer apoptosis mechanisms using flow cytometry and caspase-3 activation assays .
- Structural Analog Comparison: Compare with halogen-substituted analogs (e.g., 4-chloro-2-(4-chlorophenyl) derivatives in ) to isolate substituent effects.
- Computational Docking: Model interactions with biological targets (e.g., kinases) to explain variability ().
Q. What computational methods predict the reactivity of halogen substituents in substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C–Cl/F bonds to assess substitution likelihood. Fluorine’s electronegativity increases oxidative stability ().
- Molecular Dynamics (MD): Simulate solvent effects on nucleophilic attack trajectories (e.g., DMF vs. THF) .
- Hammett Constants: Quantify electron-withdrawing effects of substituents (σₚ values for –Cl: +0.23, –CF₃: +0.54) to predict reaction rates ().
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
